molecular formula C14H22O7 B13840548 5-(Acetoxy)pentanoic anhydride

5-(Acetoxy)pentanoic anhydride

Cat. No.: B13840548
M. Wt: 302.32 g/mol
InChI Key: BHGQTFXDSFMURV-UHFFFAOYSA-N
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Description

5-(Acetoxy)pentanoic anhydride is an organic compound with the molecular formula C14H22O7 It is a derivative of pentanoic acid, where the anhydride is formed by the removal of water between two molecules of 5-(acetoxy)pentanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(Acetoxy)pentanoic anhydride can be synthesized through the reaction of 5-(acetoxy)pentanoic acid with acetic anhydride under mild conditions. The reaction typically involves heating the mixture to facilitate the removal of water and the formation of the anhydride bond. Another method involves the use of triphenylphosphine and trichloroisocyanuric acid as reagents to convert carboxylic acids directly into anhydrides under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors where the reactants are combined and heated under controlled conditions to ensure the efficient removal of water and the formation of the anhydride. The process may also involve the use of catalysts to increase the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Acetoxy)pentanoic anhydride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    5-(Acetoxy)pentanoic acid: From hydrolysis.

    Esters: From reactions with alcohols.

    Amides: From reactions with amines.

    Primary Alcohols: From reduction reactions.

Scientific Research Applications

5-(Acetoxy)pentanoic anhydride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(acetoxy)pentanoic anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride bond is highly reactive towards nucleophiles, such as water, alcohols, and amines. The nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Acetoxy)pentanoic anhydride is unique due to its specific structure, which allows for the formation of esters and amides with a pentanoic acid backbone

Properties

Molecular Formula

C14H22O7

Molecular Weight

302.32 g/mol

IUPAC Name

5-acetyloxypentanoyl 5-acetyloxypentanoate

InChI

InChI=1S/C14H22O7/c1-11(15)19-9-5-3-7-13(17)21-14(18)8-4-6-10-20-12(2)16/h3-10H2,1-2H3

InChI Key

BHGQTFXDSFMURV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCC(=O)OC(=O)CCCCOC(=O)C

Origin of Product

United States

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